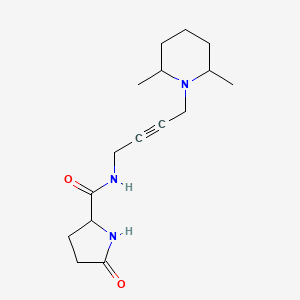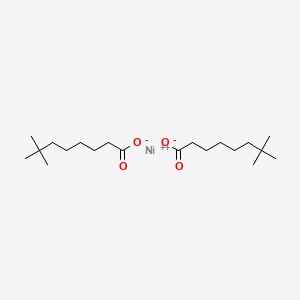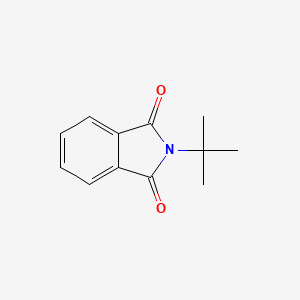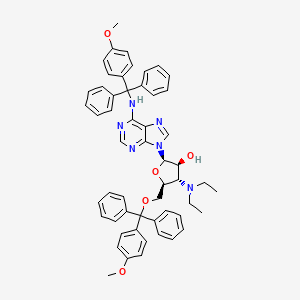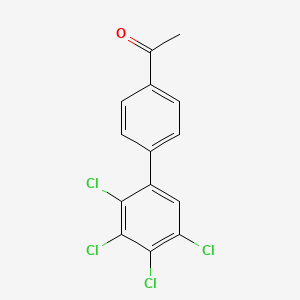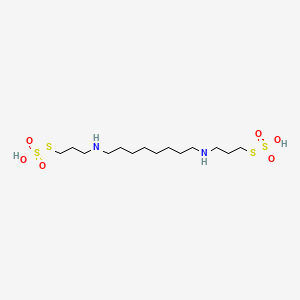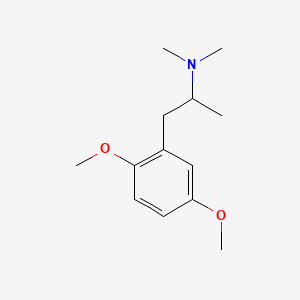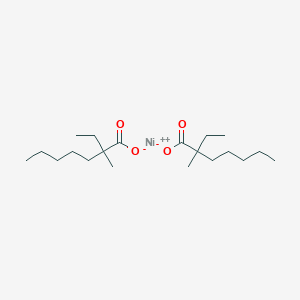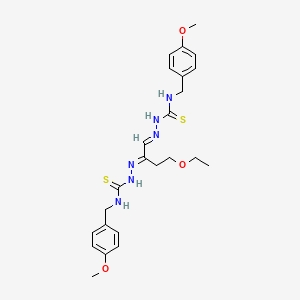
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) involves the reaction of 4-ethoxy-2-oxobutyraldehyde with 4-(p-methoxybenzyl)thiosemicarbazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The production process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thiosemicarbazone groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone): is similar to other thiosemicarbazone derivatives, such as:
Uniqueness
The uniqueness of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) lies in its specific structure, which imparts distinct chemical and biological properties. Its dual thiosemicarbazone groups enhance its reactivity and potential for forming complex interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93588-14-8 |
|---|---|
Molecular Formula |
C24H32N6O3S2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
1-[(E)-[(1E)-4-ethoxy-1-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]butan-2-ylidene]amino]-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C24H32N6O3S2/c1-4-33-14-13-20(28-30-24(35)26-16-19-7-11-22(32-3)12-8-19)17-27-29-23(34)25-15-18-5-9-21(31-2)10-6-18/h5-12,17H,4,13-16H2,1-3H3,(H2,25,29,34)(H2,26,30,35)/b27-17+,28-20+ |
InChI Key |
BJIJTSWTVUDRAC-JUZHGAENSA-N |
Isomeric SMILES |
CCOCC/C(=N\NC(=S)NCC1=CC=C(C=C1)OC)/C=N/NC(=S)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOCCC(=NNC(=S)NCC1=CC=C(C=C1)OC)C=NNC(=S)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




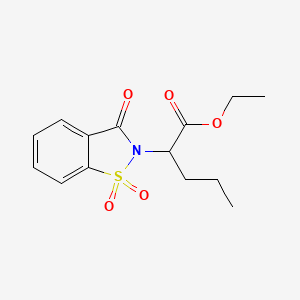
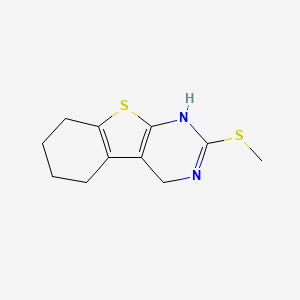
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
